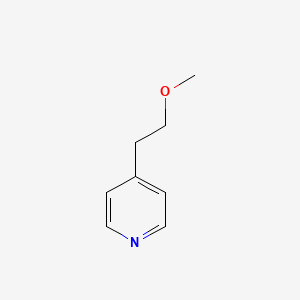
4-(2-Methoxyethyl)pyridine
Cat. No. B8725913
Key on ui cas rn:
70289-28-0
M. Wt: 137.18 g/mol
InChI Key: WTSSTOGVPWBQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04289772
Procedure details


4-(2-Methoxyethyl)pyridine (9.6 g), in a mixture of ethanol (100 ml) and 2 N hydrochloric acid (30 ml) was hydrogenated over platinum oxide at 50°/50 p.s.i. until uptake of hydrogen ceased. The catalyst was removed by filtration and the solution evaporated in vacuo. The residue was then dissolved in water (50 ml), basified to pH 8 with dilute sodium hydroxide, and extracted with chloroform. The aqueous phase was evaporated in vacuo to give an oil which solidified on cooling. The solid was triturated with ether (60 ml), collected by filtration and dissolved in the minimum quantity of boiling ethyl acetate. The hot solution was filtered and on cooling deposited hygroscopic crystals of 4-(2-methoxyethyl)piperidine (9.9 g), m.p. 108°-110°. The structure was verified by i.r. and n.m.r. spectroscopy.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1.[H][H]>C(O)C.Cl.[Pt]=O>[CH3:1][O:2][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was then dissolved in water (50 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was triturated with ether (60 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in the minimum quantity of boiling ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The hot solution was filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COCCC1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
